molecular formula C11H9BrN2 B572730 4-Benzyl-5-bromopyrimidine CAS No. 1356109-00-6

4-Benzyl-5-bromopyrimidine

Cat. No. B572730
M. Wt: 249.111
InChI Key: LWFVRZUAPYNMDU-UHFFFAOYSA-N
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Description

4-Benzyl-5-bromopyrimidine is a chemical compound with the molecular formula C11H9BrN2 . It is a derivative of 5-bromopyrimidine, which is a halogenated heterocycle .


Synthesis Analysis

The synthesis of 5-bromopyrimidine derivatives has been studied extensively. One method involves rapid nucleophilic displacement reactions of 5-bromopyrimidine with nucleophiles under microwave irradiation . Another method involves the use of N Boc 3 as an initiation material, with the target product obtained through over-churning, reduction, condensation, substitution, de-tertbutyloxycarbonyl protection, condensation, and reduction .


Molecular Structure Analysis

The molecular weight of 4-Benzyl-5-bromopyrimidine is 249.11 . The molecular structure of 5-bromopyrimidine, a related compound, has been studied and its molecular weight is 158.984 Da .


Chemical Reactions Analysis

5-Bromopyrimidine undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine . It has also been used in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives via palladium-catalyzed aerobic and ligand-free Suzuki reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-bromopyrimidine, a related compound, include a molecular weight of 158.98, a melting point of 67-73 °C, and a solid form .

Scientific Research Applications

  • Antiviral Activity : A study reported the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, where 4-Benzyl-5-bromopyrimidine was used as an intermediate. These compounds showed significant antiretroviral activity, especially against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus (Hocková et al., 2003).

  • Synthesis of Pyrimidine Derivatives : Another study focused on the microwave-assisted palladium-catalyzed C-C coupling versus nucleophilic aromatic substitution in 5-bromopyrimidine, leading to the synthesis of various pyrimidine derivatives (Verbitskiy et al., 2013).

  • CK2 Inhibitors Synthesis : A facile synthesis of 5-halopyrimidine-4-carboxylic acid esters was reported using the Minisci reaction, where 4-Benzyl-5-bromopyrimidine was used to prepare potent CK2 inhibitors (Regan et al., 2012).

  • Antibacterial Agents : A study on 2,4-diamino-5-benzylpyrimidines and analogues as antibacterial agents demonstrated the potential of these compounds in treating bacterial infections, highlighting the importance of 4-Benzyl-5-bromopyrimidine in their synthesis (Rauckman & Roth, 1980).

  • Anticancer Activity : Research on the synthesis and cytotoxic evaluation of some new 2,5-disubstituted pyrimidine derivatives, including those derived from 4-Benzyl-5-bromopyrimidine, showed moderate in vitro cytotoxic activity against HeLa cell lines (Reddy et al., 2015).

  • Antitubercular Activity : Studies on the synthesis and evaluation of antitubercular activity of fluorinated 5-aryl-4-(hetero)aryl substituted pyrimidines demonstrated promising activity against various strains of Mycobacterium tuberculosis (Verbitskiy et al., 2016).

Safety And Hazards

5-Bromopyrimidine is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

The Suzuki–Miyaura coupling reaction, which involves the use of 5-bromopyrimidine, is considered one of the most widely-applied transition metal-catalyzed carbon–carbon bond-forming reactions . This suggests potential future directions in the development of new synthetic protocols involving 4-Benzyl-5-bromopyrimidine.

properties

IUPAC Name

4-benzyl-5-bromopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c12-10-7-13-8-14-11(10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFVRZUAPYNMDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744861
Record name 4-Benzyl-5-bromopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-5-bromopyrimidine

CAS RN

1356109-00-6
Record name 4-Benzyl-5-bromopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
CF Regan, F Pierre, MK Schwaebe, M Haddach… - Synlett, 2012 - thieme-connect.com
This paper reports the synthesis of various 5-halopyrimidine-4-carboxylic acid esters via the Minisci homolytic alkoxycarbonylation of 5-halopyrimidines. The reaction was found to be …
Number of citations: 4 www.thieme-connect.com

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